molecular formula C19H31N3O B5905206 (1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol

(1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol

Cat. No.: B5905206
M. Wt: 317.5 g/mol
InChI Key: CNBYQJJFMYTEOI-RTBURBONSA-N
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Description

(1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol is a complex organic compound with a unique structure that combines elements of pyridine and quinolizine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol typically involves multiple steps, starting with the preparation of the pyridine and quinolizine precursors. The reaction conditions are often mild, with high yields and product purity being crucial factors .

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure scalability and cost-effectiveness. This involves the use of efficient catalysts and reaction conditions that can be easily controlled and replicated on a large scale .

Chemical Reactions Analysis

Types of Reactions

(1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

(1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of (1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol include:

Uniqueness

What sets this compound apart is its unique combination of pyridine and quinolizine structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-3-16-8-9-17(20-13-16)14-21(2)15-19(23)10-6-12-22-11-5-4-7-18(19)22/h8-9,13,18,23H,3-7,10-12,14-15H2,1-2H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBYQJJFMYTEOI-RTBURBONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN(C)CC2(CCCN3C2CCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(C=C1)CN(C)C[C@@]2(CCCN3[C@@H]2CCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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